Synthesis of 4-Amino-1H-indol-6-yl Phosphonates from Dinitrophenyl Phosphonates: A Technical Guide
Synthesis of 4-Amino-1H-indol-6-yl Phosphonates from Dinitrophenyl Phosphonates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a synthetic route to produce (4-amino-1H-indol-6-yl)phosphonic acid derivatives, starting from (4-methyl-3,5-dinitrophenyl)phosphonates. The synthesis leverages the Batcho–Leimgruber indole synthesis methodology, a robust and versatile approach for constructing the indole scaffold. This document details the reaction pathways, experimental protocols, and quantitative data to facilitate the replication and further development of these compounds, which are valuable scaffolds in medicinal chemistry.
Synthetic Strategy Overview
The core of this synthetic approach involves the transformation of a substituted phenyl ring into the indole bicyclic system. The synthesis commences with the nitration of p-tolylphosphonic acid, followed by the formation of dinitrophenyl phosphonates. These intermediates then undergo a reaction with dimethylformamide dimethyl acetal (DMFDMA) to yield enamines. Subsequent reductive cyclization of the enamines affords the desired indole derivatives. The choice of reducing agent is critical in selectively yielding either (4-nitro-1H-indol-6-yl)phosphonates or the target (4-amino-1H-indol-6-yl)phosphonates.[1][2]
Logical Workflow of the Synthesis
Caption: Overall synthetic workflow from p-tolylphosphonic acid to the target indole phosphonates.
Experimental Protocols
This section provides detailed experimental procedures for the key steps in the synthesis of (4-amino-1H-indol-6-yl)phosphonates.
Synthesis of (4-Methyl-3,5-dinitrophenyl)phosphonic Acid (3)
To a solution of p-tolylphosphonic acid (2) in concentrated sulfuric acid, 8 equivalents of nitric acid are added. The reaction mixture is carefully heated and then allowed to cool, after which the product is isolated. This improved procedure results in a high yield of the desired dinitrophenylphosphonic acid.[1][2]
Synthesis of (4-Methyl-3,5-dinitrophenyl)phosphonic Dichloride (4)
(4-Methyl-3,5-dinitrophenyl)phosphonic acid (3) is reacted with phosphorus pentachloride (PCl₅) to yield the corresponding phosphonic dichloride.[1][2]
Synthesis of (4-Methyl-3,5-dinitrophenyl)phosphonates (5a-c)
The phosphonic dichloride (4) can be readily converted into various phosphonates.[1][2]
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Esters (5a, 5b): Reaction of dichloride (4) with methanol or ethanol yields the corresponding dimethyl and diethyl phosphonates, respectively.
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Amide (5c): Amidation of dichloride (4) with dimethylamine affords the phosphonodiamidate.
Synthesis of Enamines (7a-c)
The (4-methyl-3,5-dinitrophenyl)phosphonates (5a-c) are reacted with N,N-dimethylformamide dimethyl acetal (DMFDMA) to form the corresponding enamines. The chemoselectivity of this reaction is dependent on the substituents at the phosphorus atom.[1]
Reductive Cyclization to (4-Amino-1H-indol-6-yl)phosphonates (9b, 9c)
The selective synthesis of the aminoindole derivatives is achieved through catalytic hydrogenation under pressure.[1]
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Diethyl (4-amino-1H-indol-6-yl)phosphonate (9b): The corresponding enamine is hydrogenated to yield the product.
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P-(4-amino-1H-indol-6-yl)-N,N,N',N'-tetramethylphosphonic Diamide (9c): Hydrogenation of the enamine precursor is carried out at 50 bar H₂ and 70°C.[1]
Quantitative Data Summary
The following tables summarize the yields and key analytical data for the synthesized compounds.
| Compound | Structure | Yield (%) | Melting Point (°C) |
| (4-Methyl-3,5-dinitrophenyl)phosphonic Acid (3) | 88 | ||
| (4-Methyl-3,5-dinitrophenyl)phosphonic Dichloride (4) | 93 | ||
| Dimethyl (4-methyl-3,5-dinitrophenyl)phosphonate (5a) | 45 | ||
| Diethyl (4-methyl-3,5-dinitrophenyl)phosphonate (5b) | 65 | ||
| N,N,N',N'-Tetramethyl-P-(4-methyl-3,5-dinitrophenyl)phosphonodiamide (5c) | 91 | ||
| Diethyl (4-amino-1H-indol-6-yl)phosphonate (9b) | 81 | 137-139 | |
| P-(4-amino-1H-indol-6-yl)-N,N,N',N'-tetramethylphosphonic Diamide (9c) | 73 |
Table 1: Yields and melting points of key intermediates and final products.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ³¹P NMR (δ, ppm) | IR (ν, cm⁻¹) |
| Diethyl (4-amino-1H-indol-6-yl)phosphonate (9b) | 11.12 (1H, br. s, NH); 7.28 (1H, s, H-2); 7.06 (1H, d, J = 14.6, H Ar); 6.60 (1H, s, H-3); 6.46 (1H, d, J = 13.3, H Ar); 5.48 (2H, br. s, NH₂); 4.01–3.87 (4H, m, 2OCH₂CH₃); 1.21 (6H, t, J = 7.1, 2OCH₂CH₃) | 169.7; 168.8; 134.8 (d, J = 24.1); 131.3 (d, J = 20.7); 128.6; 125.0; 124.0 (d, J = 188.1); 116.8 (d, J = 13.2); 115.0 (d, J = 12.2); 105.7; 61.6 (d, J = 6.1); 23.8; 23.7; 16.2 (d, J = 5.4) | 20.5 | 3453, 3348, 3257 (NH₂), 1206 (P=O) |
| (4-Nitro-1H-indol-6-yl)phosphonic Acid | 8.29 (1H, dd, J = 13.1, J = 4.2, H Ar); 8.11 (1H, dd, J = 13.1, J = 4.2, H Ar); 8.03 (1H, d, J = 3.7, H-2); 6.91 (1H, d, J = 3.7, H-3); 5.57 (2H, br. s, P(OH)₂) | 139.2 (d, J = 18.0); 134.8 (d, J = 19.0); 132.6; 125.8 (d, J = 186.5); 119.0 (d, J = 12.9); 118.6 (d, J = 2.0); 118.4 (d, J = 11.5); 96.9 | 12.4 |
Table 2: Spectroscopic data for key indole products.[1]
Reaction Pathway Visualization
The following diagram illustrates the detailed chemical transformations from the dinitrophenyl phosphonate intermediate to the final aminoindole product.
Caption: Key steps of the Batcho-Leimgruber synthesis for the target compound.
Conclusion
The synthesis of (4-amino-1H-indol-6-yl)phosphonates from readily available dinitrophenyl phosphonates via the Batcho–Leimgruber protocol offers a convenient and efficient route to this class of compounds. The methodology allows for the selective formation of either 4-nitro or 4-amino indole derivatives by appropriate selection of the reducing agent.[1][2] The detailed protocols and comprehensive data presented in this guide serve as a valuable resource for researchers in medicinal chemistry and drug development, enabling the exploration of these and related indole scaffolds for various therapeutic applications.
